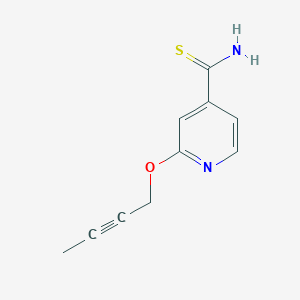

2-(But-2-ynyloxy)pyridine-4-carbothioamide

Description

2-(But-2-ynyloxy)pyridine-4-carbothioamide is a pyridine derivative featuring a but-2-ynyloxy substituent at the 2-position and a carbothioamide group at the 4-position of the pyridine ring. The but-2-ynyloxy group introduces an alkyne ether moiety, which may confer unique electronic or steric properties compared to other substituents like benzylsulfanyl or phenoxy groups. Such structural variations often influence solubility, reactivity, and biological activity .

Properties

IUPAC Name |

2-but-2-ynoxypyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-3-6-13-9-7-8(10(11)14)4-5-12-9/h4-5,7H,6H2,1H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEZOYNIAPLKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-ynyloxy)pyridine-4-carbothioamide typically involves the reaction of 2-chloropyridine-4-carbothioamide with but-2-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the but-2-ynyloxy group, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced, especially at the carbothioamide group, to yield corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(But-2-ynyloxy)pyridine-4-carbothioamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(But-2-ynyloxy)pyridine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The but-2-ynyloxy group and the carbothioamide group can participate in various chemical interactions, including hydrogen bonding and covalent bonding, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of pyridine-4-carbothioamide derivatives, highlighting substituents, molecular properties, and observed activities:

Key Findings:

Biological Activity :

- The benzylsulfanyl derivative (C₁₃H₁₀FN₃O₂S₂) demonstrated significant elicitor activity in plant cell cultures, increasing genistin, daidzein, and genistein production by up to 400% at 1 μmol L⁻¹ .

- In contrast, the cyclopropylmethoxy analog (C₁₀H₁₂N₂OS) is cataloged as a research chemical without reported bioactivity .

Structural and Electronic Effects: The but-2-ynyloxy group’s alkyne moiety (inferred from ) may contribute to nonlinear optical properties, as seen in poly(2,5-bis(but-2-ynyloxy)benzoate), which exhibits high second harmonic generation (SHG) coefficients (χzzz² ≈ 280 pm V⁻¹) .

Synthesis and Solubility: Benzylsulfanyl derivatives are synthesized via antimycobacterial compound optimization, while cyclopropylmethoxy analogs are commercially available for research . Fluorinated derivatives (e.g., 4-fluorophenoxy) may exhibit improved solubility in organic solvents compared to non-fluorinated analogs .

Biological Activity

2-(But-2-ynyloxy)pyridine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features a pyridine ring substituted with a but-2-ynyloxy group and a carbothioamide functional group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Klebsiella pneumoniae | 16 |

These results indicate that the compound exhibits moderate to strong inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes.

Table 2: COX Inhibition Activity

| Compound | COX-1 % Inhibition (10^-4 M) | COX-2 % Inhibition (10^-4 M) |

|---|---|---|

| This compound | 89.365 | 40.643 |

| Ibuprofen | 62.750 | 92.345 |

The compound demonstrated a high percentage of inhibition against COX-1, suggesting potential use as an anti-inflammatory agent.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as DU145 (prostate cancer) and K562 (chronic myelogenous leukemia).

Case Study: Anticancer Activity

In a study conducted by Khan et al., the compound was tested against various cancer cell lines, revealing an IC50 value of approximately 12 µM for DU145 cells, indicating significant antiproliferative activity . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, influencing their activity.

- Cell Signaling Modulation : It may modulate signaling pathways crucial for cell growth and differentiation.

- Gene Expression Alteration : The compound can affect gene expression through interactions with transcription factors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.